molecular formula C28H34N4O10 B14341796 3,3'-Dimethoxybenzidine diethyl malonate hydrazone CAS No. 103124-59-0

3,3'-Dimethoxybenzidine diethyl malonate hydrazone

Cat. No.: B14341796
CAS No.: 103124-59-0
M. Wt: 586.6 g/mol
InChI Key: GYCGGBOAZZCQNE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dimethoxybenzidine diethyl malonate hydrazone typically involves the reaction of 3,3’-dimethoxybenzidine with diethyl malonate in the presence of hydrazine. The reaction conditions often include the use of a base such as sodium ethoxide in ethanol to facilitate the formation of the enolate ion from diethyl malonate . This enolate ion then reacts with the electrophilic carbonyl group of 3,3’-dimethoxybenzidine to form the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,3’-Dimethoxybenzidine diethyl malonate hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine group.

    Substitution: The methoxy groups on the benzidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oximes and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted benzidine derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

3,3’-Dimethoxybenzidine diethyl malonate hydrazone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3’-Dimethoxybenzidine diethyl malonate hydrazone involves its interaction with various molecular targets. The hydrazone linkage can undergo nucleophilic addition reactions, forming stable intermediates. These intermediates can then participate in further reactions, leading to the formation of the final products. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their structure and function .

Comparison with Similar Compounds

Similar Compounds

    3,3’-Dimethoxybenzidine: Lacks the diethyl malonate hydrazone linkage.

    Diethyl malonate: Does not have the benzidine moiety.

    Hydrazone derivatives: Similar in structure but may have different substituents on the benzidine or malonate groups.

Uniqueness

3,3’-Dimethoxybenzidine diethyl malonate hydrazone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both methoxy groups and the hydrazone linkage makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

103124-59-0

Molecular Formula

C28H34N4O10

Molecular Weight

586.6 g/mol

IUPAC Name

diethyl 2-[[4-[4-[2-(1,3-diethoxy-1,3-dioxopropan-2-ylidene)hydrazinyl]-3-methoxyphenyl]-2-methoxyphenyl]hydrazinylidene]propanedioate

InChI

InChI=1S/C28H34N4O10/c1-7-39-25(33)23(26(34)40-8-2)31-29-19-13-11-17(15-21(19)37-5)18-12-14-20(22(16-18)38-6)30-32-24(27(35)41-9-3)28(36)42-10-4/h11-16,29-30H,7-10H2,1-6H3

InChI Key

GYCGGBOAZZCQNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1)C2=CC(=C(C=C2)NN=C(C(=O)OCC)C(=O)OCC)OC)OC)C(=O)OCC

Origin of Product

United States

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